molecular formula C27H26N2O3S2 B11451974 4-(3-methylphenyl)-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

4-(3-methylphenyl)-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11451974
M. Wt: 490.6 g/mol
InChI Key: KDBVBBPEDUUMLI-UHFFFAOYSA-N
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Description

4-(3-methylphenyl)-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its intricate molecular architecture makes it a subject of study for synthetic chemists and researchers exploring new chemical reactions and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenyl)-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves a multi-step process. One of the methods reported involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This transition-metal-free one-pot cascade synthesis is efficient and environmentally benign, providing good to excellent yields of the desired tricyclic compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient synthetic routes are likely to be employed. The use of renewable starting materials, such as levulinic acid, and mild reaction conditions are key considerations in scaling up the production of such complex molecules .

Chemical Reactions Analysis

Types of Reactions

4-(3-methylphenyl)-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the tricyclic ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups into the tricyclic ring system, leading to a diverse array of derivatives.

Scientific Research Applications

4-(3-methylphenyl)-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Chemistry: The compound is used as a model system to study complex organic reactions and mechanisms. Its unique structure makes it an interesting subject for synthetic chemists.

    Biology: Researchers explore its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Its derivatives may find applications in materials science, such as the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-methylphenyl)-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one stands out due to its unique combination of functional groups and tricyclic structure. This uniqueness contributes to its diverse reactivity and potential applications in various fields. The presence of both sulfur and oxygen atoms in the tricyclic ring system adds to its chemical versatility and potential for forming a wide range of derivatives.

Properties

Molecular Formula

C27H26N2O3S2

Molecular Weight

490.6 g/mol

IUPAC Name

4-(3-methylphenyl)-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C27H26N2O3S2/c1-16(2)22-13-20-23(14-32-22)34-25-24(20)26(31)29(19-11-7-8-17(3)12-19)27(28-25)33-15-21(30)18-9-5-4-6-10-18/h4-12,16,22H,13-15H2,1-3H3

InChI Key

KDBVBBPEDUUMLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CC(OC5)C(C)C

Origin of Product

United States

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